(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(Pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol is a chemical compound that features a pyridine ring and a triazole ring connected via a methanol group
Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize metal-organic frameworks . These frameworks are often used in catalysis, gas storage, and other applications, suggesting that the compound may interact with metal ions or other components in these systems.
Mode of Action
It is known that similar compounds can form complexes with metal ions . These complexes can then interact with other molecules, leading to changes in their structure or function.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with enzymes such as tyrosine hydroxylase and alpha-synuclein, which are crucial in neurological processes . The interaction with tyrosine hydroxylase suggests a potential role in the synthesis of neurotransmitters, while its binding to alpha-synuclein indicates a possible involvement in neurodegenerative diseases like Parkinson’s disease . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the aggregation of alpha-synuclein in neuronal cells, thereby potentially mitigating neurotoxicity and neurodegeneration . Additionally, this compound can affect mitochondrial function and oxidative stress levels, which are critical factors in cellular health and disease progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with alpha-synuclein involves binding to the protein and preventing its aggregation into amyloid fibrils . This binding interaction is crucial in reducing the cytotoxic effects associated with alpha-synuclein aggregation. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability in various in vitro and in vivo studies, maintaining its biochemical activity . Prolonged exposure can lead to gradual degradation, which may affect its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular functions, particularly in reducing neurotoxicity and improving cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been found to be effective in reducing neurodegeneration and improving motor functions in models of Parkinson’s disease . Higher doses can lead to toxic effects, including oxidative stress and mitochondrial dysfunction . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes glucuronidation and glucosidation, leading to the formation of metabolites that are excreted from the body . These metabolic processes are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can cross the blood-brain barrier, making it effective in targeting neurological tissues . Once inside the cells, it is distributed to various organelles, including mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins . The presence of targeting signals and post-translational modifications may direct it to specific compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of pyridine derivatives with triazole derivatives under specific conditions. One common method involves the use of a base to deprotonate the triazole, followed by nucleophilic substitution with a pyridine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyridine and triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine and triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
- (Pyridin-3-yl)(4H-1,2,4-triazol-3-yl)methanol
- (Pyridin-2-yl)(4H-1,2,4-triazol-3-yl)methanol
- (Pyridin-4-yl)(4H-1,2,4-triazol-5-yl)methanol
Comparison: Compared to its analogs, (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol exhibits unique properties due to the position of the substituents on the pyridine and triazole rings. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
pyridin-4-yl(1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5,7,13H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBCCVUKDHBGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions identifying potential lead compounds based on chemical and metabolic stability. Why are these properties important in drug development, particularly for antitubercular agents?
A1: Chemical and metabolic stability are crucial for drug development, especially for treating diseases like tuberculosis which require prolonged treatment regimens.
Q2: The study mentions using rat liver microsomes to assess metabolic stability. Why is this method relevant for predicting human drug metabolism?
A2: Rat liver microsomes are a valuable tool in preclinical drug development for several reasons:
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